molecular formula C9H7ClN2O B14892988 2-Amino-3-chloroquinolin-7-ol

2-Amino-3-chloroquinolin-7-ol

Cat. No.: B14892988
M. Wt: 194.62 g/mol
InChI Key: PQLBKZHVOMHKPA-UHFFFAOYSA-N
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Description

2-Amino-3-chloroquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C9H7ClN2O. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives, including this compound, are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloroquinolin-7-ol can be achieved through various classical and modern synthetic routes. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach protocols . These methods typically involve the cyclization of appropriate precursors under acidic or basic conditions.

Modern synthetic approaches include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency and environmental sustainability of the synthesis process.

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions and green chemistry approaches are increasingly favored for their efficiency and reduced environmental footprint .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloroquinolin-7-ol undergoes various types of chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Amino-3-chloroquinolin-7-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-chloroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. The compound can also interact with DNA and enzymes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline
  • 3-Chloroquinoline
  • 7-Hydroxyquinoline
  • 2-Amino-7-chloroquinoline

Comparison

2-Amino-3-chloroquinolin-7-ol is unique due to the presence of both amino and chloro substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-amino-3-chloroquinolin-7-ol

InChI

InChI=1S/C9H7ClN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12)

InChI Key

PQLBKZHVOMHKPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Cl)N)O

Origin of Product

United States

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